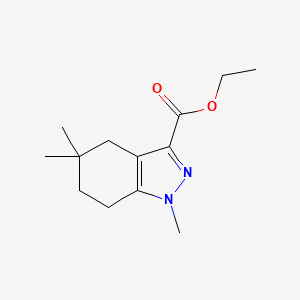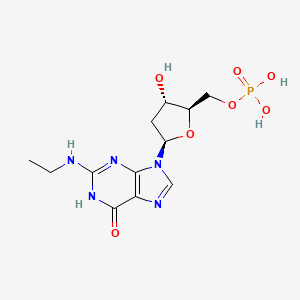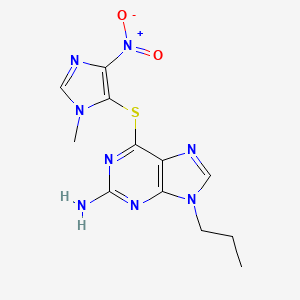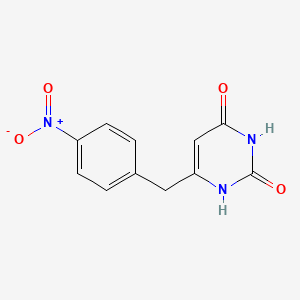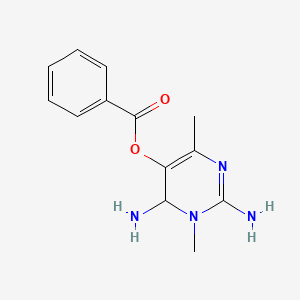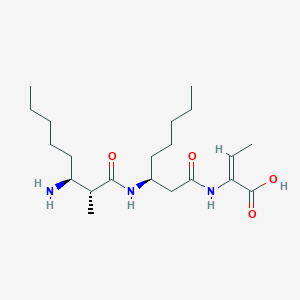
Dioctatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctatin A is a bacterial metabolite derived from Streptomyces species. It is known for its potent inhibitory effects on aflatoxin production by Aspergillus parasiticus and Aspergillus flavus. Aflatoxins are toxic secondary metabolites produced by certain fungi, posing significant health risks and economic losses due to contamination of food and feed products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dioctatin A involves the cultivation of Streptomyces species under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces cultures. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize yield. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Dioctatin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially different biological activities and applications .
Applications De Recherche Scientifique
Dioctatin A has a wide range of scientific research applications, including:
Mécanisme D'action
Dioctatin A exerts its effects primarily by binding to and activating the mitochondrial protease ClpP. This activation leads to the degradation of mitochondrial energy-related proteins, causing metabolic disturbances and a reduction in aflatoxin production. Additionally, this compound reduces the expression of aflatoxin biosynthetic genes and enhances glycolysis and ethanol production .
Comparaison Avec Des Composés Similaires
Cyclopiazonic Acid: Another mycotoxin inhibitor produced by Aspergillus species.
Ochratoxin A: A mycotoxin with inhibitory effects on fungal growth.
Patulin: A mycotoxin known for its antimicrobial properties.
Uniqueness of Dioctatin A: this compound is unique due to its specific inhibition of aflatoxin production without affecting fungal growth significantly. This selective inhibition reduces the likelihood of resistance development and makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C21H39N3O4 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
(E)-2-[[(3S)-3-[[(2R,3S)-3-amino-2-methyloctanoyl]amino]octanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C21H39N3O4/c1-5-8-10-12-16(14-19(25)24-18(7-3)21(27)28)23-20(26)15(4)17(22)13-11-9-6-2/h7,15-17H,5-6,8-14,22H2,1-4H3,(H,23,26)(H,24,25)(H,27,28)/b18-7+/t15-,16+,17+/m1/s1 |
Clé InChI |
HBLQRZAKYHYRIC-RZHLMEKJSA-N |
SMILES isomérique |
CCCCC[C@@H](CC(=O)N/C(=C/C)/C(=O)O)NC(=O)[C@H](C)[C@H](CCCCC)N |
SMILES canonique |
CCCCCC(CC(=O)NC(=CC)C(=O)O)NC(=O)C(C)C(CCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


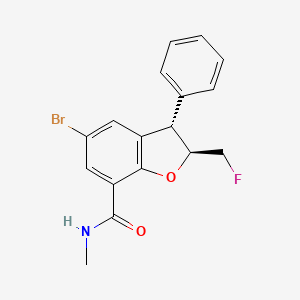
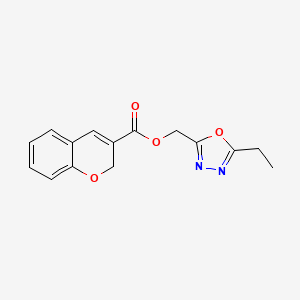
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)



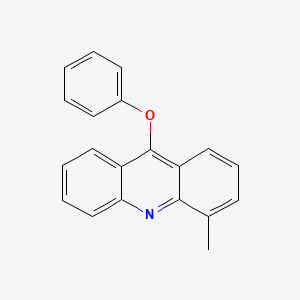
![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
